molecular formula C9H16Cl2N2O B2480466 (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride CAS No. 1374669-67-6

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride

Cat. No.: B2480466
CAS No.: 1374669-67-6
M. Wt: 239.14
InChI Key: CEIVJARVHKLYPG-WWPIYYJJSA-N
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Description

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride is a chiral compound with the molecular formula C9H16Cl2N2O and a molecular weight of 239.14 g/mol . This compound is characterized by the presence of two amino groups and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride typically involves the reduction of the corresponding nitro compound followed by the resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted phenylpropanol derivatives .

Scientific Research Applications

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, thereby modulating various biochemical pathways. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Amino-3-(4-nitrophenyl)propan-1-ol: A related compound with a nitro group instead of an amino group, exhibiting different reactivity and applications.

    3-(4-Aminophenyl)propan-1-ol: A simpler analog lacking the second amino group, used in different synthetic pathways.

Uniqueness

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride is unique due to its chiral nature and the presence of multiple functional groups, which provide versatility in chemical synthesis and biological interactions. Its ability to form specific interactions with molecular targets makes it valuable in drug development and biochemical research .

Properties

IUPAC Name

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVJARVHKLYPG-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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